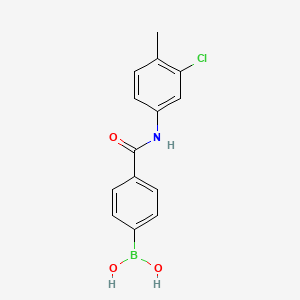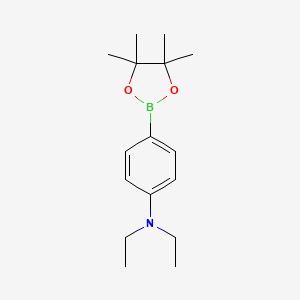
3-エチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒド
説明
3-Ethyl-2-(1H-pyrazol-1-YL)benzaldehyde is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-2-(1H-pyrazol-1-YL)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2-(1H-pyrazol-1-YL)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成化学
3-エチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒド: は、特にピラゾール誘導体の合成において、合成化学において重要な化合物です。 ピラゾールは、農薬、蛍光材料、および生物剤において重要な用途を持つ、広範囲のヘテロ環式化合物におけるコアフレームワークとして広く使用されていることが知られています 。 合成アプローチの最近の進歩には、環境に優しい方法論、不均一触媒系、配位子フリー系、および超音波およびマイクロ波支援反応が含まれます .
生物活性
3-エチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒドに存在するピラゾール部分は、さまざまな生物活性を示します。 抗菌、抗炎症、抗癌、鎮痛、抗痙攣、駆虫、抗酸化、および除草特性を持つことが報告されています 。 これらの属性により、さらなる生物学的調査と潜在的な治療的用途のための興味深い化合物となっています。
製薬用途
製薬業界では、3-エチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒドを含むピラゾール誘導体の構造的特徴は、幅広い生物活性を有する薬剤の開発に活用されています。 これらの活性には、抗マラリア薬、抗炎症薬、鎮痛薬、解熱薬、抗真菌薬、抗ウイルス薬、抗うつ薬、抗菌薬、抗腫瘍薬、抗酸化薬、および抗糸状虫薬が含まれます .
農薬産業
3-エチル-2-(1H-ピラゾール-1-イル)ベンズアルデヒドのピラゾールコアは、農薬業界においても重要です。 ピラゾール誘導体は、除草特性を持つ化合物を生成するために使用され、作物保護と農業生産性を向上させる新しい製品の開発に貢献しています .
材料科学
材料科学では、この化合物の安定性と反応性は、特定の特性を持つ新規材料の生成に適しています。 たとえば、高温プロセスを含むさまざまな用途向けの高度な材料の一部を形成する有機分子の合成に使用できます .
環境に優しい触媒開発
環境に優しい触媒を開発する可能性は注目に値します。 より環境に優しく、高温反応に適用できる不均一触媒の生成に使用できます。これは、持続可能な化学の実践にとって重要です .
作用機序
Pyrazoles are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact mechanism of action, targets, and biochemical pathways affected would depend on the specific pyrazole compound and its functional groups.
生化学分析
Biochemical Properties
3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The pyrazole ring in its structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites. This compound has been shown to inhibit certain enzymes, such as aldehyde dehydrogenase, by binding to the active site and preventing substrate access . Additionally, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
The effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, apoptosis, and differentiation . Furthermore, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde exerts its effects through several mechanisms. One primary mechanism is the binding interaction with enzyme active sites, where it can act as a competitive inhibitor . This binding prevents the substrate from accessing the active site, thereby inhibiting enzyme activity. Additionally, this compound can interact with transcription factors, influencing their ability to bind DNA and regulate gene expression . These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy . Long-term studies have shown that continuous exposure to 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can result in sustained changes in cellular function, including altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
In animal models, the effects of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate enzyme activity and cellular signaling pathways effectively . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Additionally, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, facilitating its distribution throughout the body . Once inside the cell, 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications can direct 3-Ethyl-2-(1H-pyrazol-1-yl)benzaldehyde to specific subcellular compartments, influencing its activity and function . For example, its presence in the nucleus allows it to interact with transcription factors and influence gene expression .
特性
IUPAC Name |
3-ethyl-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-10-5-3-6-11(9-15)12(10)14-8-4-7-13-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORENYYQFYIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)

![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)

![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)



![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)

![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)
![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)


